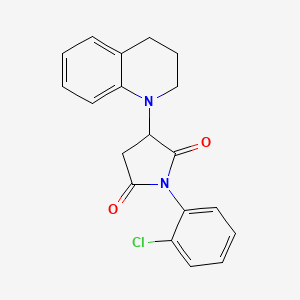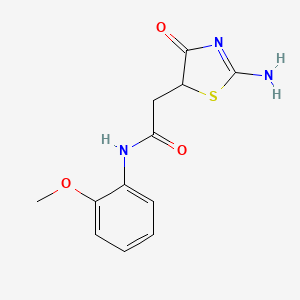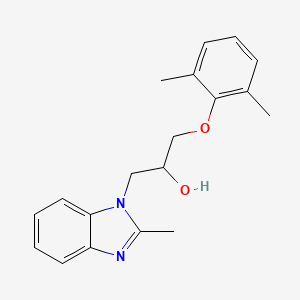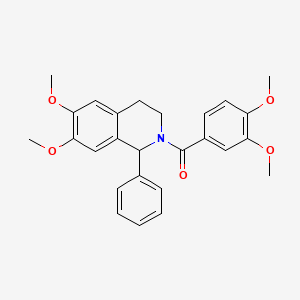![molecular formula C17H26N2O3 B6423257 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid CAS No. 1030612-47-5](/img/structure/B6423257.png)
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, also known as 3-EPCA-2-MBA, is an organic compound that has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of properties that make it a useful tool in the laboratory.
Aplicaciones Científicas De Investigación
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to be an effective inhibitor of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. It has also been used to study the effects of various drugs on the activity of these enzymes. In addition, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.
Mecanismo De Acción
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to act as a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition can be either competitive or non-competitive, depending on the nature of the enzyme and the substrate being studied. The exact mechanism of action of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is still not fully understood, but it is believed that it binds to the active site of the enzyme and blocks the binding of the substrate.
Biochemical and Physiological Effects
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. In addition, it has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to reduce the formation of free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes, which makes it useful for studying their structure and function. In addition, it is relatively easy to synthesize and purify, making it a convenient tool for laboratory use. However, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid also has some limitations. For example, it is not very stable in solution and can be easily degraded by light or heat.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid. For example, further studies could be conducted to investigate its mechanism of action in more detail, as well as to explore its potential applications in drug development. Additionally, further research could be conducted to investigate the potential applications of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid in other areas, such as the treatment of diseases or the development of novel materials. Finally, further research could be conducted to explore the potential side effects of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, as well as its potential toxicity.
Métodos De Síntesis
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is synthesized from 4-ethylphenylcarbamate and 3-methylbutyl amine by a nucleophilic substitution reaction in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at room temperature. The reaction yields a product with a high degree of purity, which can be isolated and purified by column chromatography.
Propiedades
IUPAC Name |
4-(4-ethylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-13-5-7-14(8-6-13)19-16(20)11-15(17(21)22)18-10-9-12(2)3/h5-8,12,15,18H,4,9-11H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVDKHRAXHDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)




![16-{[3-(diethylamino)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6423225.png)
![methyl 2-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6423233.png)
![3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B6423240.png)
![3-[3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423242.png)
![3-(3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423254.png)
![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)